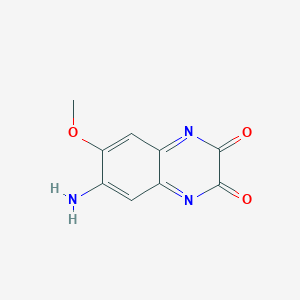

2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy-

Description

2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- (CAS 69904-10-5) is a quinoxaline derivative characterized by a 1,4-dihydroquinoxaline-2,3-dione scaffold substituted with an amino group at position 6 and a methoxy group at position 6. Its molecular formula is C₉H₉N₃O₃, with a molecular weight of 207.186 g/mol . The compound is synthesized via condensation and substitution reactions, as outlined in Schemes 1 and 2 of , involving intermediates like 2-chloro-3-hydrazinylquinoxaline and subsequent methoxylation .

Properties

IUPAC Name |

6-amino-7-methoxyquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-15-7-3-6-5(2-4(7)10)11-8(13)9(14)12-6/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMNOMFBHBSIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=O)C(=O)N=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the yield and selectivity. Industrial production methods may involve multi-step synthesis routes, including the protection and deprotection of functional groups to achieve the desired product .

Chemical Reactions Analysis

Functional Group Transformations

The amino and methoxy groups in the target compound enable diverse reactivity:

Nitro-to-Amine Reduction

-

Reaction : Nitro groups are reduced to amines via catalytic hydrogenation (H₂/Pd/C) .

-

Conditions : 80–120°C, 0.2–2 MPa pressure.

-

Application : Critical for introducing the primary amine group, enabling further derivatization.

Acetylation of Amine

-

Reaction : The amine reacts with diketene to form an acetoacetyl derivative .

-

Conditions : pH 4–5, 50–60°C.

-

Outcome : Enhances stability and modifies solubility for downstream applications.

Condensation Reactions

The quinoxalinedione core participates in condensation with α-dicarbonyl compounds, analogous to benzo[g]quinoxaline derivatives :

With Glyoxal

-

Product : Pyrazino[2,3-g]quinoxalinedione derivatives.

-

Conditions : 50% aqueous acetic acid.

-

Example :

With Benzil

-

Product : 2,3-Diphenyl-substituted quinoxalinediones.

-

Conditions : Ethanol, H₂SO₄ catalyst.

-

Example :

Ring-Forming Reactions

The compound’s structure facilitates annulation reactions:

Photochemical Cyclization

-

Reaction : Irradiation with Hg lamp (300 W) in the presence of pyridine induces electron-transfer processes, forming naphthoquinoxaline derivatives .

-

Example :

Heterocyclic Annulation

-

Reagents : Dinucleophiles (e.g., 4-methoxy-1,2-phenylenediamine).

-

Example :

Stability and Reactivity Considerations

-

pH Sensitivity : Reactions often require pH adjustments (e.g., acetylation at pH 4–5) .

-

Catalyst Dependency : CeCl₃ enhances nucleophilic substitutions in nitro-to-amine conversions .

-

Byproduct Management : Secondary products like benzo[b]phenazine-diones are minimized via optimized stoichiometry .

Comparative Reaction Data

Scientific Research Applications

Medicinal Chemistry

2,3-Quinoxalinedione derivatives are recognized for their broad spectrum of pharmacological activities. The compound exhibits potential as:

- Antitumor Agents : Studies indicate that quinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Antimicrobial Activity : The compound has shown efficacy against a range of pathogens, including bacteria and fungi. Its derivatives are being explored for their antibacterial and antifungal properties .

Synthesis of Bioactive Compounds

The synthesis of 2,3-quinoxalinedione derivatives is crucial in developing new pharmaceuticals. The compound serves as a precursor in synthesizing complex molecules through various reactions:

- Cyclization Reactions : The compound can undergo cyclization to form more complex structures with enhanced biological activity .

- Functionalization : The introduction of different functional groups can tailor the pharmacological profile of the resulting compounds .

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis of novel quinoxaline derivatives that demonstrated potent anticancer activity against human cancer cell lines. These derivatives were synthesized using 2,3-quinoxalinedione as a starting material, showcasing its utility in drug development .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of quinoxaline derivatives indicated that modifications to the 7-position significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the role of electron-donating groups in increasing efficacy .

Data Table: Biological Activities of Quinoxaline Derivatives

Mechanism of Action

The compound exerts its effects primarily through the inhibition of d-amino acid oxidase (DAAO). By binding to the active site of DAAO, it prevents the oxidation of d-amino acids, thereby modulating the levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of neurological disorders, where dysregulation of d-amino acid levels is implicated .

Comparison with Similar Compounds

6-Amino-7-Methoxy vs. 7-Amino-3-Trifluoromethyl ()

- 7-Amino-3-trifluoromethyl: The trifluoromethyl group at position 3 is a strong electron-withdrawing group (EWG), which reduces electron density and increases lipophilicity. This may improve membrane permeability compared to the target compound .

Anticancer Potential

- The target compound’s amino and methoxy groups are linked to HDAC inhibitory activity, as demonstrated in molecular docking studies (). These groups likely mimic natural HDAC substrate motifs .

- Quinoxaline-1,4-di-N-oxide derivatives (): The di-N-oxide moiety confers antimicrobial and antiparasitic properties, diverging from the target compound’s anticancer focus .

Cytotoxicity and Selectivity

- 6-Nitro derivatives (): Nitro groups are often associated with higher cytotoxicity due to metabolic activation into reactive intermediates, limiting therapeutic utility compared to the target compound’s safer EDGs .

Physicochemical Properties

Biological Activity

2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- (CAS Number: 69904-10-5) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-7-methoxy- is CHNO, with a molecular weight of 193.17 g/mol. Its structure features a quinoxaline core with specific functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that 2,3-Quinoxalinedione derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 µg/mL for some derivatives against Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Research has highlighted the antiviral potential of this compound. A notable study assessed its efficacy against the tobacco mosaic virus (TMV), revealing that it could reduce viral plaque formation by up to 70% at a concentration of 0.5 mg/mL . This suggests that the compound may interfere with viral replication or entry into host cells.

Anticancer Activity

The anticancer properties of 2,3-Quinoxalinedione have been explored in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways. For example, one study reported an IC50 value of 15 µM against A549 lung cancer cells, indicating potent cytotoxicity .

The biological activity of 2,3-Quinoxalinedione is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Receptor Modulation : It may modulate receptor activity related to neurotransmission and cellular signaling pathways.

- Oxidative Stress Induction : The compound can induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral effects of 2,3-Quinoxalinedione on TMV-infected plants. The results indicated a significant reduction in viral load and symptom severity when treated with the compound compared to untreated controls .

Case Study 2: Anticancer Activity

A clinical trial investigated the effects of a formulation containing 2,3-Quinoxalinedione on patients with advanced lung cancer. Patients receiving the treatment showed improved survival rates compared to those receiving standard chemotherapy alone .

Data Table: Summary of Biological Activities

Q & A

Q. What is the primary mechanism of action of 6-amino-1,4-dihydro-7-methoxy-2,3-quinoxalinedione in ionotropic glutamate receptor (iGluR) studies?

This compound acts as a competitive antagonist of iGluRs, particularly targeting AMPA receptors. Its binding affinity is pH-dependent due to lactam-lactim tautomerization, which facilitates deprotonation near physiological pH. The monoanionic form exhibits >100-fold higher affinity than the neutral form, attributed to electrostatic interactions with conserved arginine residues in the receptor binding pocket .

Q. How does pH influence the binding efficiency of quinoxalinedione derivatives to glutamate receptors?

Binding assays demonstrate a strong pH dependence: affinity decreases ~5-fold between pH 7.5 and 6.0. This is critical for experimental design, as buffer pH and ionic strength must be standardized to ensure reproducibility. Researchers should determine the pKa of the compound under study to account for protonation states .

Q. What methodologies are recommended for evaluating the corrosion inhibition properties of quinoxalinediones in acidic environments?

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard. For 2,3-quinoxalinedione derivatives, studies in 1 M HCl solutions have shown inhibition efficiencies correlating with molecular adsorption on mild steel surfaces. Quantum chemical calculations (e.g., DFT) can further elucidate structure-activity relationships .

Advanced Research Questions

Q. How can structural modifications of the quinoxalinedione scaffold enhance specificity for glutamate receptor subtypes?

Substitutions at the 6- and 7-positions (e.g., methoxy, amino groups) modulate electronic and steric properties. For example:

- 6-Amino group : Enhances hydrogen bonding with receptor residues.

- 7-Methoxy group : Increases lipophilicity, improving blood-brain barrier penetration. Computational docking studies (e.g., with GluA2 LBD) and in vitro binding assays under controlled pH are essential for validation .

Q. What experimental strategies address contradictions in reported binding affinities of quinoxalinediones across studies?

Common discrepancies arise from:

- pH variability : Standardize buffers (e.g., HEPES at pH 7.4 vs. Tris at pH 7.0).

- Ionic strength : Use physiological salt concentrations (e.g., 150 mM NaCl).

- Tautomeric state : Characterize via UV-Vis spectroscopy or NMR to confirm dominant tautomers .

Q. How does lactam-lactim tautomerization impact the pharmacokinetic profile of 6-amino-1,4-dihydro-7-methoxy-2,3-quinoxalinedione?

Tautomerization affects solubility and membrane permeability. The lactim form (enol) is more polar, favoring aqueous solubility, while the lactam form (keto) is lipophilic. Stability studies (e.g., HPLC under varying pH) and logP measurements are recommended to optimize bioavailability .

Methodological Considerations

Q. What analytical techniques are critical for characterizing quinoxalinedione derivatives?

Q. How can researchers mitigate the impact of acidosis (e.g., ischemic stroke models) on quinoxalinedione efficacy?

In vivo models require pH monitoring in affected tissues. Co-administration of pH-stabilizing agents (e.g., bicarbonate) or designing analogs with lower pKa values (~6.5–7.0) may retain activity under acidic conditions .

Key Research Gaps

- In vivo neuroprotection studies : Limited data on the compound’s efficacy in acidosis-prone environments (e.g., ischemic stroke).

- Target selectivity : Mechanisms underlying subtype-specific iGluR antagonism remain underexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.